3-Sulfamoylcyclopentane-1-carboxylic acid
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Overview
Description
3-Sulfamoylcyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a sulfamoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sulfamoylcyclopentane-1-carboxylic acid typically involves the following steps:
Formation of Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of linear precursors.
Introduction of Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions using reagents such as sulfamoyl chloride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include continuous flow synthesis and the use of high-throughput reactors.
Chemical Reactions Analysis
Types of Reactions
3-Sulfamoylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
3-Sulfamoylcyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Sulfamoylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1-carboxylic acid: Lacks the sulfamoyl group, making it less reactive in certain chemical reactions.
3-Sulfamoylcyclohexane-1-carboxylic acid: Contains a cyclohexane ring instead of a cyclopentane ring, leading to different steric and electronic properties.
Uniqueness
3-Sulfamoylcyclopentane-1-carboxylic acid is unique due to the presence of both a sulfamoyl group and a carboxylic acid group on a cyclopentane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H11NO4S |
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Molecular Weight |
193.22 g/mol |
IUPAC Name |
3-sulfamoylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO4S/c7-12(10,11)5-2-1-4(3-5)6(8)9/h4-5H,1-3H2,(H,8,9)(H2,7,10,11) |
InChI Key |
JVRXHHMTEDGWPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C(=O)O)S(=O)(=O)N |
Origin of Product |
United States |
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